6-Bromo-3-chloro-2-methylquinoxaline
Description
6-Bromo-3-chloro-2-methylquinoxaline (CAS: 1392413-56-7) is a halogenated quinoxaline derivative characterized by a bromine atom at position 6, a chlorine atom at position 3, and a methyl group at position 2. This compound is synthesized via selective substitution reactions starting from 6-bromo-2,3-dichloroquinoxaline, where the chlorine atom at position 3 is preferentially replaced due to the electron-withdrawing (-R) effect of bromine at position 6 . Key properties include a molecular weight of 257.52 g/mol and a purity of ≥95% . Its structural features make it a versatile precursor for further functionalization in medicinal and materials chemistry.
Properties
IUPAC Name |
6-bromo-3-chloro-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQVXKHFLSRFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-methylquinoxaline typically involves the bromination and chlorination of 2-methylquinoxaline. One common method includes the reaction of 2-methylquinoxaline with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the quinoxaline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions. These processes are optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline derivatives with different oxidation states .
Scientific Research Applications
Biological Activities
6-Bromo-3-chloro-2-methylquinoxaline has been studied for various biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in modulating drug metabolism and interactions, which is crucial for understanding drug-drug interactions in therapeutic settings .
Enzyme Inhibition
The compound's role as a CYP1A2 inhibitor indicates its potential to affect the metabolism of various drugs that are substrates for this enzyme. In vitro studies have demonstrated that this compound can significantly alter the metabolic pathways of certain pharmaceuticals, thereby influencing their efficacy and safety profiles .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The compound's unique structure enhances its interaction with microbial cells, leading to increased membrane permeability and cell death.
Case Studies on Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Significant bactericidal activity | |
| Candida albicans | Moderate antifungal activity |
These findings suggest that the compound could be developed further as a potential antimicrobial agent.
Research Applications
The unique properties of this compound make it a valuable compound for various research applications:
- Medicinal Chemistry : Its ability to inhibit CYP1A2 positions it as a candidate for drug development focused on optimizing pharmacokinetics.
- Antimicrobial Research : The compound's effectiveness against bacteria and fungi makes it suitable for studies aimed at discovering new antimicrobial agents.
- Biochemical Studies : Its interactions with biological targets can provide insights into enzyme mechanisms and drug design strategies.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-methylquinoxaline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the quinoxaline ring, allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Positional Isomers
a. 6-Bromo-2-chloro-3-methylquinoxaline (CAS: 98416-72-9) This isomer swaps the substituents at positions 2 and 3 (2-Cl, 3-Me vs. 3-Cl, 2-Me). The difference in substituent positions significantly alters reactivity:
- Reactivity : The 3-Cl in the target compound is more reactive toward nucleophilic substitution than the 2-Cl in the isomer due to the bromine atom’s -R effect stabilizing the transition state at position 3 .
- Biological Activity: Substitution patterns influence interactions with biological targets. For example, amino-substituted analogs like 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline exhibit dual anticancer and antimicrobial activity, highlighting the importance of substituent positioning .
Data Table 1: Physical Properties of Positional Isomers
| Compound | CAS | Molecular Weight (g/mol) | Purity | Reactivity (Position 3 vs. 2) |
|---|---|---|---|---|
| 6-Bromo-3-chloro-2-methylquinoxaline | 1392413-56-7 | 257.52 | ≥95% | High (3-Cl) |
| 6-Bromo-2-chloro-3-methylquinoxaline | 98416-72-9 | 257.52 | ≥95% | Moderate (2-Cl) |
Substituent Variations
a. 6-Bromo-2,3-dimethylquinoxaline (3f)
- Structure : Methyl groups at positions 2 and 3 instead of Cl and Me.
- Properties : Melting point 93–94°C; distinct NMR signals (e.g., δ 2.56–2.58 ppm for methyl groups) .
- Reactivity : Methyl groups reduce electrophilicity compared to Cl, making this compound less reactive toward nucleophiles.
b. 6-Bromo-2,3-dihydrazinylquinoxaline (9)
Data Table 2: Spectral and Functional Comparisons
| Compound | Substituents | ^1H-NMR (δ ppm) | Key Functional Features |
|---|---|---|---|
| This compound | 3-Cl, 2-Me | Not reported | Halogenated, moderate polarity |
| 6-Bromo-2,3-dimethylquinoxaline | 2-Me, 3-Me | δ 2.56–2.58 (s, 6H) | Lipophilic, low reactivity |
| 6-Bromo-2,3-dihydrazinylquinoxaline | 2-NHNH2, 3-NHNH2 | δ 5.00 (NH2), 9.16 (NH) | Nucleophilic, bioactive |
Structural Analogs with Modified Cores
a. 6-Bromo-3,4-dihydroquinazolin-2(1H)-one
- Core Modification: Partially saturated quinazolinone ring vs. fully aromatic quinoxaline.
- Impact : Reduced aromaticity decreases stability but increases hydrogen-bonding capacity .
Key Research Findings
- Reactivity Hierarchy: Chlorine at position 3 is more reactive than at position 2 in halogenated quinoxalines due to electronic effects .
- Biological Potency: Amino and hydrazinyl substituents enhance bioactivity compared to halogens or alkyl groups .
- Structural Flexibility: Fused-ring derivatives (e.g., thiazoloquinoxalines) offer tailored interactions for drug design .
Biological Activity
6-Bromo-3-chloro-2-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential applications in therapeutics, supported by various research findings and data.
Overview of Biological Activities
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its unique chemical structure allows for interactions with multiple biological targets, which can lead to modulation of cellular pathways associated with disease processes.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity.
Anticancer Properties
The compound's cytotoxic effects have been tested on several cancer cell lines, including:
- Breast adenocarcinoma (MCF-7)
- Lung cancer (NCI-H460)
- Central nervous system cancer (SF-268)
These studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine and chlorine atoms in the compound enhances its binding affinity to various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to:
- Inhibition of kinases or other signaling proteins
- Modulation of transcriptional activity related to oncogenesis
Case Studies and Data Tables
-
Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics.
Compound Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) This compound 18 32 µg/mL Ampicillin 15 16 µg/mL Ciprofloxacin 20 8 µg/mL -
Cytotoxicity Assays : The compound's cytotoxic effects were assessed using the MTT assay on various cancer cell lines.
Cell Line IC50 (µM) MCF-7 15 NCI-H460 10 SF-268 12
Q & A
What are the standard synthetic routes for 6-Bromo-3-chloro-2-methylquinoxaline, and how do reaction conditions influence halogenation regioselectivity?
Level: Basic
Answer:
The synthesis typically involves bromination and chlorination of quinoxaline precursors. For bromination, agents like N-bromosuccinimide (NBS) or bromine in solvents such as acetic acid or chloroform are employed, leveraging the electron-rich positions of the quinoxaline core . Chlorination may follow via chloromethylation or substitution reactions. Regioselectivity is governed by steric and electronic factors: bromine preferentially occupies the 6-position due to directing effects of existing substituents, while chlorination at the 3-position is influenced by temperature (40–60°C) and slow reagent addition to minimize side reactions .
How can reaction conditions be optimized to minimize by-product formation during the chloromethylation step?
Level: Advanced
Answer:
By-products often arise from over-chlorination or solvent interactions. Key optimizations include:
- Controlled reagent addition: Dropwise introduction of chlorinating agents to manage exothermicity .
- Temperature modulation: Maintaining 40–60°C to balance reactivity and selectivity .
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility while reducing side reactions. Post-reaction quenching with ice-water improves precipitate purity .
What crystallographic tools are recommended for resolving structural ambiguities in halogenated quinoxalines?
Level: Basic
Answer:
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For visualization, ORTEP-III (with WinGX integration) provides detailed thermal ellipsoid models, critical for validating halogen placement and bond angles .
How can contradictory NMR data for this compound derivatives be reconciled?
Level: Advanced
Answer:
Discrepancies in -/-NMR assignments often stem from dynamic effects or overlapping signals. Strategies include:
- 2D experiments: HSQC/HMBC correlations to resolve coupling networks .
- Crystallographic cross-validation: Compare NMR-derived structures with X-ray data (e.g., CCDC 1983315 for analogous quinoxalines) .
- Solvent effects: Use deuterated DMSO or CDCl to sharpen split signals caused by rotameric equilibria .
What methodologies enable the design of this compound derivatives with enhanced bioactivity?
Level: Advanced
Answer:
Derivatization focuses on functionalizing reactive sites:
- Nucleophilic substitution: Replace chlorine/bromine with amines or thiols for targeted enzyme inhibition .
- Cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 6-position, enhancing π-stacking in receptor binding .
- Pharmacophore modeling: Use software like AutoDock to predict interactions with biological targets (e.g., kinase domains) .
How does the electronic nature of substituents affect the quinoxaline core’s reactivity in electrophilic substitutions?
Level: Basic
Answer:
Electron-donating groups (e.g., methyl at 2-position) activate the quinoxaline ring toward electrophiles, directing incoming substituents to para/meta positions. Bromine’s electron-withdrawing effect deactivates adjacent sites, making the 3-position more susceptible to nucleophilic attack .
What analytical techniques are critical for characterizing trace impurities in synthesized this compound?
Level: Advanced
Answer:
- HPLC-MS: Detects low-abundance by-products (e.g., dihalogenated analogs) with mass accuracy <2 ppm .
- X-ray powder diffraction (XRPD): Identifies crystalline impurities using reference patterns (e.g., CCDC 1983315) .
- Elemental analysis: Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical) .
What challenges arise in computational modeling of this compound’s spectroscopic properties?
Level: Advanced
Answer:
- Spin-orbit coupling: Heavy atoms (Br, Cl) require relativistic DFT methods (e.g., B3LYP/def2-TZVP) for accurate NMR chemical shift prediction .
- Solvent effects: COSMO-RS simulations improve UV-Vis λ alignment with experimental data .
- Conformational flexibility: MD trajectories account for rotameric states affecting IR vibrational bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
